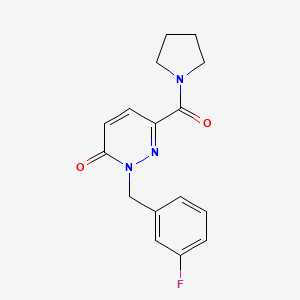

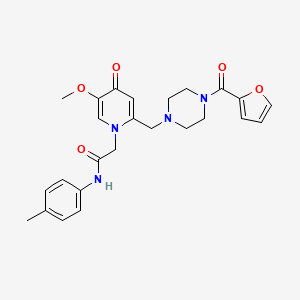

![molecular formula C22H23ClN4O3S B2739004 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-87-8](/img/no-structure.png)

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

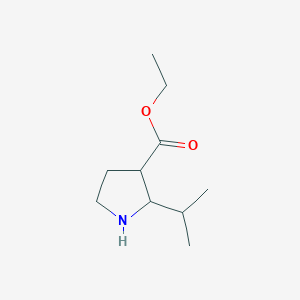

The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound. The presence of the methoxyethyl and chlorophenyl groups suggests that this compound could have interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperazine ring would provide a basic center, the quinazolinone would contribute to aromaticity and potential hydrogen bonding, and the methoxyethyl and chlorophenyl groups could influence the compound’s overall polarity and reactivity .科学的研究の応用

Antitumor Applications

Quinazoline derivatives containing piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer). A study revealed that specific derivatives demonstrated excellent activity and were able to inhibit cell migration, proliferation, and induce apoptosis in A549 and PC-3 cells, displaying biological activity comparable to gefitinib, a well-known cancer therapy drug (Li et al., 2020). Additionally, other research has synthesized and tested various quinazoline derivatives for their antitumor and antiviral activities, highlighting their broad-spectrum antitumor activity and moderate selectivity toward leukemia cell lines (El-Sherbeny et al., 2003).

Antibacterial and Antifungal Applications

The synthesis and evaluation of quinazoline derivatives have also been explored for their antibacterial and antifungal activities. A study involving the synthesis of terazosin hydrochloride derivatives, starting from 2-chloro-6, 7-dimethoxy–quinazoline-4-amine, demonstrated potent antibacterial activity against various bacteria including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as antifungal activity against Candida albicans (Kumar et al., 2021). Another study synthesized new derivatives incorporating sulfonamido-4-thiazolidinone with quinazolin-4(3H)-ones, showing promising antibacterial activity and pronounced antifungal activity against C. albicans (Patel et al., 2010).

Antihypertensive Applications

Research into piperidine derivatives with a quinazoline ring system has identified compounds with potential as antihypertensive agents. One study synthesized piperidine derivatives and tested them for antihypertensive activity, finding that certain compounds showed significant activity, with one being approximately 23 times more potent than papaverine in relaxing effects on blood vessels (Eguchi et al., 1991).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one with 4-(3-chlorophenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-(3-chlorophenyl)piperazine-1-carboxylic acid" ], "Reaction": [ "The 4-(3-chlorophenyl)piperazine-1-carboxylic acid is activated by the use of a coupling agent such as EDCI or DCC.", "The activated acid is then added to a solution of 7-chloro-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one in a suitable solvent such as DMF or DMSO.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The protecting group on the piperazine ring is then removed using a suitable reagent such as TFA or HCl.", "The resulting product is purified by column chromatography to yield the desired compound." ] } | |

CAS番号 |

451466-87-8 |

製品名 |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

分子式 |

C22H23ClN4O3S |

分子量 |

458.96 |

IUPAC名 |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H23ClN4O3S/c1-30-12-11-27-21(29)18-6-5-15(13-19(18)24-22(27)31)20(28)26-9-7-25(8-10-26)17-4-2-3-16(23)14-17/h2-6,13-14H,7-12H2,1H3,(H,24,31) |

InChIキー |

FVGUBOJXXQHXGK-UHFFFAOYSA-N |

SMILES |

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

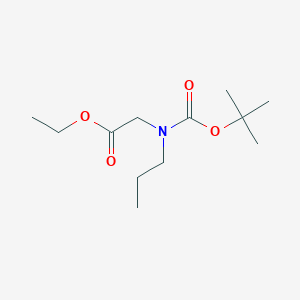

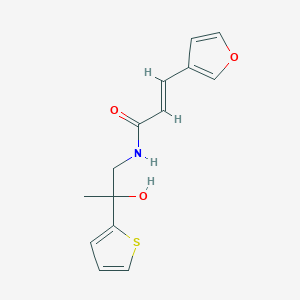

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

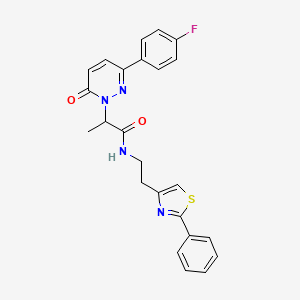

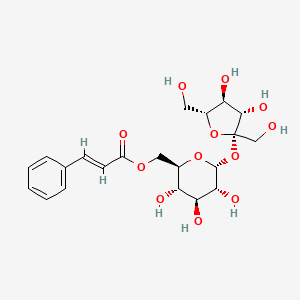

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)

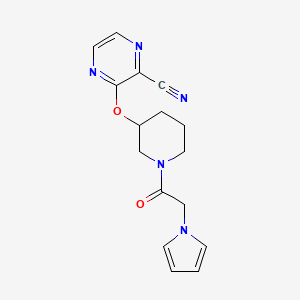

![N-(1-cyanocyclopentyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2738942.png)